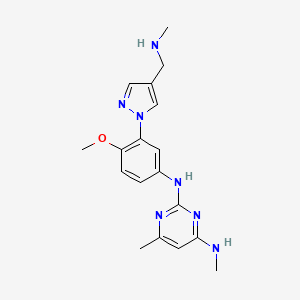
Ehmt2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ehmt2-IN-1” is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disorders or cancer . EHMT2, also known as G9a, is a histone methyltransferase enzyme that in humans is encoded by the EHMT2 gene . G9a catalyzes the mono- and di-methylated states of histone H3 at lysine residue 9 (i.e., H3K9me1 and H3K9me2) and lysine residue 27 (H3K27me1 and HeK27me2) .
Wissenschaftliche Forschungsanwendungen
1. Role in Breast Cancer Metastasis
Ehmt2 (a histone methyltransferase) is significantly overexpressed in breast cancer tissues and is involved in breast cancer proliferation and metastasis. Knockdown of EHMT2 reduces cell migration and invasion, and regulates the expression of EMT-related markers. This suggests that targeting EHMT2 could be a therapeutic strategy for preventing breast cancer metastasis (Kim et al., 2018).
2. Involvement in Cancer Cell Proliferation
EHMT2 expression is elevated in various types of cancer, including human bladder carcinomas. Its dysregulation plays an important role in the growth regulation of cancer cells, and EHMT2-specific inhibitors like BIX-01294 have shown to suppress the growth of cancer cells (Cho et al., 2011).
3. Function in Cardiovascular Diseases
EHMT2 has a novel function in regulating autophagic cell death of vascular smooth muscle cells (VSMCs). Inhibition of EHMT2 decreases VSMC numbers and inhibits autophagosome formation. This suggests EHMT2 could be a potent therapeutic target for cardiovascular diseases like aortic dissection (Chen et al., 2020).
4. Role in HIV-1 Latency
EHMT2, along with other histone lysine methyltransferases, is essential for the establishment and maintenance of HIV-1 proviral silencing in primary cells. Inhibitors of these enzymes, including EHMT2 inhibitors, are potential candidates for latency-reversing agents in HIV treatment (Nguyen et al., 2017).
5. Implication in Prostate Cancer
EHMT2 is highly expressed in prostate cancer (PCa) and is closely correlated with tumor stage and poor prognosis of PCa patients. It promotes the malignant progression of PCa by inhibiting the PI3K/AKT/mTOR pathway (Fan et al., 2019).
6. Relevance to Mantle Cell Lymphoma
In mantle cell lymphoma (MCL), EHMT2 is expressed in a significant percentage of MCLs but not in reactive hyperplasia. Its inhibition impacts MCL cell growth and cell cycle proteins, suggesting its significance in MCL (Wang et al., 2021).
7. Regulation of DNA Methylation in Embryos
EHMT2 regulates DNA methylation at specific sequences in mouse embryos, including CpG-rich promoters of germline-specific genes. This indicates its critical role in facilitating repressive DNA methylation during mammalian development (Auclair et al., 2016).
8. Target for Breast Cancer Treatment
Analysis of RNA-seq data reveals EHMT2 as an attractive therapeutic target for the treatment of all types of breast cancer, with subtype-specific functions identified in different breast cancer cell lines (Kim et al., 2020).
9. Involvement in Cervical Cancer
EHMT2 plays a key role in cell proliferation and metastatic capacity in cervical cancer cells, making it a potential therapeutic target (Chen et al., 2019).
10. Inducing Fetal Hemoglobin Expression
EHMT1 and EHMT2 inhibition induces γ-globin expression and HbF synthesis, representing a novel therapeutic target for sickle cell disease (SCD) treatment (Renneville et al., 2015).
Wirkmechanismus
“Ehmt2-IN-1” is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disorders or cancer . EHMT2, also known as G9a, is a histone methyltransferase enzyme that in humans is encoded by the EHMT2 gene . G9a catalyzes the mono- and di-methylated states of histone H3 at lysine residue 9 (i.e., H3K9me1 and H3K9me2) and lysine residue 27 (H3K27me1 and HeK27me2) .
Eigenschaften
IUPAC Name |
2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJHTKOFPOYRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

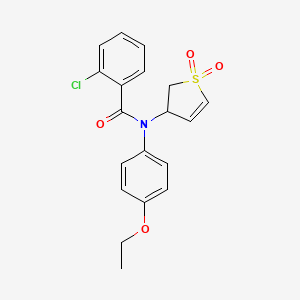
![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)
![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
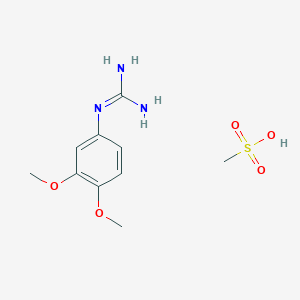
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
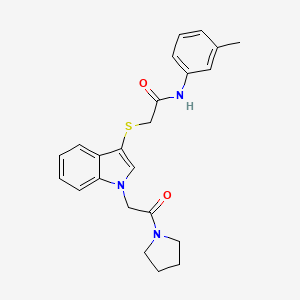
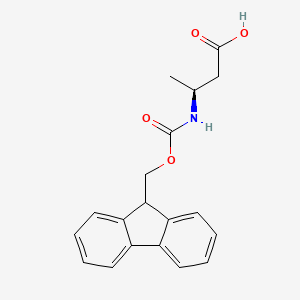
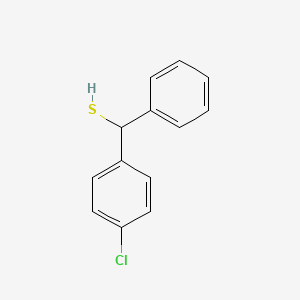
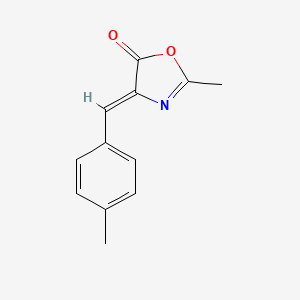
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)